molecular formula C9H8N2O2 B126361 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione CAS No. 49799-48-6

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B126361
CAS No.: 49799-48-6
M. Wt: 176.17 g/mol
InChI Key: UNFHOAZOCIELCW-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione represents a fundamental benzodiazepine scaffold and a privileged structure in medicinal chemistry, attracting significant research interest due to its wide spectrum of biological activities and applications in organic synthesis . This core pharmacophore is a key synthon for creating fused ring compounds like triazolo-, oxazolo-, isoxazolo-, oxazino- or furano-benzodiazepines . The compound serves as the parent structure for several clinically important 1,5-benzodiazepine-based drugs, such as the anxiolytic and anticonvulsant Clobazam, underscoring its therapeutic relevance . Researchers value this scaffold for developing new agents with anticonvulsant, anti-anxiety, anti-seizure, analgesic, sedative, antidepressive, hypnotic, and anti-inflammatory properties . Beyond the central nervous system, derivatives have shown potential as antibacterial and antifungal agents , as well as in vitro cytotoxicity against several human cancer cell lines . Recent research has also explored the photophysical properties of 1,5-benzodiazepine-2,4-dione derivatives, demonstrating unique fluorescence behaviors, including dual emission and excimer formation, which positions them as promising candidates for developing new fluorescent probes and sensors . The most common synthetic route to this benzodiazepine core involves the cyclo-condensation of o-phenylenediamine with malonic acid derivatives, such as 1,3-propanedioic acid . This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydro-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHOAZOCIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198073
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49799-48-6
Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
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Record name 49799-48-6
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Record name 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
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Record name 1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE
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Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches to 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

The synthesis of the this compound core has been an area of significant research, leading to the development of several reliable synthetic pathways. These conventional methods are foundational in heterocyclic chemistry and provide access to a wide range of derivatives. The most common strategies involve the condensation of o-phenylenediamine (B120857) with various dicarbonyl compounds or their equivalents, cyclization of acyclic precursors, and multi-component reactions that offer efficiency and atom economy. nih.govnih.govscialert.net

Condensation Reactions with o-Phenylenediamine and Malonic Derivatives

A cornerstone in the synthesis of 1,5-benzodiazepines is the acid-catalyzed condensation reaction between o-phenylenediamines and carbonyl compounds. rhhz.net This approach is one of the most direct and simple ways to construct the benzodiazepine (B76468) nucleus. rhhz.net The versatility of this method allows for the use of various malonic acid derivatives, leading to a diverse array of substituted benzodiazepine products. researchgate.net The reaction conditions can be tailored, including the use of different catalysts and solvents, to optimize yields and selectivity. nih.gov

The reaction between o-phenylenediamine (OPD) and β-ketoesters like ethyl acetoacetate (B1235776) is a widely used method for synthesizing 1,5-benzodiazepin-2-ones. researchgate.net The presence of an active methylene (B1212753) group in the β-ketoester is crucial for the reaction mechanism. researchgate.net

Microwave-assisted organic synthesis has been shown to be an efficient method for this condensation. researchgate.net For instance, the microwave irradiation of an equimolar mixture of 4-substituted o-phenylenediamine and ethyl acetoacetate in the presence of fresh sodium ethoxide solution for 25 minutes at 420 watts yields the corresponding 7-substituted-4-methyl-1H-benzo[b] nih.govrhhz.netdiazepin-2(3H)-ones. researchgate.net In a specific example, reacting 1,2-phenylenediamine with ethyl acetoacetate in xylene for 10 minutes under microwave irradiation resulted in an 83% yield of 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, whereas classical heating at 136°C for the same duration yielded no product. researchgate.net

Additionally, one-pot, three-component condensation reactions have been developed. rhhz.net An efficient protocol involves reacting substituted thiophene (B33073) aldehydes, o-phenylenediamine, and ethyl acetoacetate in the presence of phosphomolybdic acid in ethanol (B145695) at 0°C. rhhz.net This method offers mild reaction conditions and high yields of the desired α-selected products, ranging from 85-90%. rhhz.net

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives using o-Phenylenediamine and Ethyl Acetoacetate

Reactants Catalyst/Conditions Product Yield Reference
1,2-Phenylenediamine, Ethyl Acetoacetate Microwave (500 W), Xylene, 10 min 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one 83% researchgate.net
4-Substituted o-Phenylenediamine, Ethyl Acetoacetate Sodium Ethoxide, Microwave (420 W), 25 min 7-substituted-4-methyl-1H-benzo[b] nih.govrhhz.netdiazepin-2(3H)-one N/A researchgate.net

The condensation of o-phenylenediamines with malonic acid represents a direct route to 1,5-benzodiazepine-2,4-diones. researchgate.net Several studies have reported this transformation under various conditions. researchgate.net For example, the reaction of o-phenylenediamine with malonic acid under Shriner-Boermans's conditions for 5 hours has been described. researchgate.net However, this reaction can sometimes lead to the formation of benzimidazole (B57391) by-products through a proposed mechanism involving the initial formation of a 2,4-dioxo-1,5-benzodiazepinium cation, which can then undergo ring-opening and subsequent recyclization to form benzimidazole derivatives. researchgate.net

The versatility of the condensation reaction allows for the use of various substituted malonic derivatives to introduce specific functionalities at the 3-position of the benzodiazepine ring. researchgate.net For instance, 3-methyl-substituted 1H-1,5-benzodiazepine-2,4(3H,5H)diones can be synthesized from the condensation of appropriate o-phenylenediamines with ethyl 2-methyl malonyl chloride. researchgate.net Another approach involves the reaction of o-phenylenediamines with phenylhydrazonomalonyl dichloride, which leads to 3-phenylhydrazono-1,5-benzodiazepine-2,4-diones. researchgate.net These can then be chemically reduced to afford the corresponding 3-amino derivatives. researchgate.net

Synthesis from o-Nitroanilines via Reduction Reactions

An alternative strategy for the synthesis of 1,5-benzodiazepine-2,4-diones involves starting from substituted o-nitroanilines. researchgate.netnih.gov This method consists of a two-step process where the o-nitroaniline is first reduced to the corresponding o-phenylenediamine, which is then reacted in situ with a malonic acid derivative to form the final benzodiazepine product. researchgate.net

A specific example is the synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, which starts from the readily available 4,5-dichloro-2-nitroaniline. nih.gov Similarly, 3-methyl-substituted 1H-1,5-benzodiazepine-2,4(3H,5H)diones have been prepared by first condensing a suitable 2-nitroaniline (B44862) with ethyl 2-methyl malonyl chloride to yield an N-(o-nitrophenyl) amide intermediate. researchgate.net This intermediate is then subjected to reduction with hydrogen over a palladium on carbon catalyst, which reduces the nitro group to an amine. The resulting amino intermediate undergoes a spontaneous intramolecular cyclization to furnish the desired 3-methyl-1,5-benzodiazepine-2,4-dione. researchgate.net

Table 2: Synthesis of 1,5-Benzodiazepine-2,4-diones from o-Nitroanilines

Starting Material Reagents Intermediate Final Product Reference
4,5-dichloro-2-nitroaniline Malonic ester amide formation, followed by cyclization N-(4,5-dichloro-2-nitrophenyl) malonic ester amide 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione nih.gov

Cyclization of Malonic Ester Amides

The intramolecular cyclization of malonic ester amides serves as a key step in the synthesis of the this compound scaffold, particularly when starting from o-nitroanilines. nih.gov In the synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, the crucial step involves the cyclization of a malonic ester amide intermediate (compound 10 in the original literature) to form the benzodiazepine ring system (compound 11). nih.gov This cyclization is typically preceded by the formation of the amide through the reaction of an o-phenylenediamine (or its nitro precursor) with a suitable malonic acid derivative. researchgate.netnih.gov The subsequent ring-closing reaction, often promoted by a base, yields the desired dione (B5365651) structure. researchgate.net

Advanced and Green Synthetic Strategies

Green chemistry principles are increasingly being applied to the synthesis of 1,5-benzodiazepines, emphasizing the use of less hazardous solvents, reduced reaction times, and energy-efficient methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of 1,5-benzodiazepine scaffolds. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijtsrd.com The synthesis typically involves the condensation of o-phenylenediamines with various ketones or chalcones. tandfonline.com

Several catalytic systems have been successfully employed in microwave-assisted syntheses. For instance, a Cu(II)-clay nanocatalyst has been shown to be highly effective for the condensation of o-phenylenediamine with a variety of ketones under solvent-free microwave irradiation. researchgate.net This method provides excellent yields in a matter of minutes and the catalyst can be recycled multiple times without a significant loss of activity. researchgate.netnih.gov Another approach utilizes silica-alumina (SiO2-Al2O3) as a binary mixed metal oxide catalyst in ethanol, also affording high yields. nih.govchemrevlett.com

Table 1: Comparison of Catalysts in Microwave-Assisted Synthesis of 1,5-Benzodiazepines

Catalyst Substrates Solvent Reaction Time Yield (%) Reference
Cu(II)-clay nanocatalyst o-Phenylenediamine, various ketones Solvent-free 8-12 min 90-98 researchgate.netnih.gov
SiO2-Al2O3 o-Phenylenediamine, chalcones Ethanol 60 min 93 nih.gov
Sodium Acetate o-Phenylenediamine, chalcones DMSO Not specified 78-95 tandfonline.com

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like 1,5-benzodiazepine-2,4-diones in a single synthetic step. researchgate.netnih.gov These reactions are particularly valuable from a green chemistry perspective as they often reduce the number of synthetic and purification steps, thereby minimizing waste. nih.gov

A notable MCR for the synthesis of 1,5-benzodiazepine derivatives involves the reaction of o-phenylenediamines, Meldrum's acid, and isocyanides. researchgate.netbohrium.comresearchgate.net This three-component reaction provides a direct route to the benzodiazepine scaffold. researchgate.net The high reactivity of Meldrum's acid and the unique properties of isocyanides contribute to the efficiency of this transformation. bohrium.comresearchgate.net The reaction proceeds under mild conditions and can be used to generate a diverse range of substituted 1,5-benzodiazepine-2,4-diones. researchgate.net

The scope and efficiency of MCRs for synthesizing 1,5-benzodiazepine-2,4-diones can be enhanced through the use of catalysts. Copper iodide (CuI) nanoparticles have been reported as an effective catalyst in some MCRs for the synthesis of related heterocyclic structures. bohrium.com While specific examples for 1,5-benzodiazepine-2,4-diones are emerging, the use of nanocatalysts in MCRs is a promising strategy for improving reaction rates and yields under mild conditions. researchgate.net

Multicomponent Reactions (MCRs) for 1,5-Benzodiazepine-2,4-diones

Derivatization and Functionalization of the this compound Scaffold

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The scaffold possesses several reactive sites, including the nitrogen atoms of the lactam functions and the methylene group at the 3-position, allowing for a variety of chemical modifications.

N-functionalization is a common strategy for modifying the 1,5-benzodiazepine-2,4-dione scaffold. This can be achieved through reactions such as acylation. For instance, N1-benzoylation can be accomplished to introduce a benzoyl group at one of the nitrogen atoms. Similarly, chloroacetylation introduces a chloroacetyl group, which can serve as a handle for further synthetic transformations. The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. znaturforsch.com

Table 2: Examples of N-Functionalization Reactions

Reaction Reagent Resulting Functional Group Reference
N1-benzoylation Benzoyl chloride -CO-Ph
Chloroacetylation Chloroacetyl chloride -CO-CH2Cl

Substitution at the 3-Position (e.g., Alkylation, Amide Substituents)

The methylene group at the 3-position of the this compound ring system is a key site for functionalization. Its reactivity allows for the introduction of various substituents, including alkyl and amide moieties, which can significantly alter the compound's properties.

Alkylation:

Alkylation at the 3-position can be achieved under various conditions. One effective method involves the use of a strong base, such as potassium t-butoxide, in an appropriate solvent like N,N-dimethylformamide (DMF) to deprotonate the C3-methylene group, followed by the addition of an alkylating agent. researchgate.net This approach has been successfully used to synthesize a range of 1,5-dimethyl-3-substituted-1,5-benzodiazepine-2,4-diones. researchgate.net The reaction proceeds at room temperature under a nitrogen atmosphere. researchgate.net

For example, the reaction of 1,5-dimethyl-1,5-benzodiazepine-2,4-dione with different alkylating agents in the presence of potassium t-butoxide yields the corresponding 3-substituted derivatives. researchgate.net

Table 1: Synthesis of 3-Substituted-1,5-dimethyl-1,5-benzodiazepine-2,4-diones

Alkylating Agent Resulting Substituent at C3
Ethyl bromoacetate -CH₂COOEt
Benzyl bromide -CH₂Ph
Benzoyl chloride -C(O)Ph

Data sourced from a study on the synthesis of 1,5-dimethyl-3-substituted-1,5-benzodiazepine-2,4-diones. researchgate.net

Amide Substituents:

The introduction of amide functionalities at the 3-position can be accomplished through several synthetic routes. One method involves the chemical reduction of 3-phenylhydrazono-1,5-benzodiazepine-2,4-diones to produce 3-amino-1,5-benzodiazepine-2,4-diones. researchgate.net These amino derivatives can then react with agents like aryl isocyanates or aryl chloroformates to yield the corresponding 3-arylureido or carbamate (B1207046) substituted products. researchgate.net These reactions provide a pathway to racemic mixtures of these amide derivatives. researchgate.net

Formation of Fused Ring Systems and Tricyclic Derivatives

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov A notable example is the creation of tricyclic structures containing triazole rings.

The synthesis of di-triazolo[4,3-a,3',4'-d]1,5-benzodiazepines has been reported starting from 1,5-benzodiazepine-2,4-dione derivatives. researchgate.net The key steps in this transformation involve:

Thionation: The dione is first converted to the corresponding 1,5-benzodiazepine-2,4-dithione. This can be achieved using sulfurizing reagents such as phosphorus pentasulfide in refluxing pyridine (B92270) or Lawesson's reagent. researchgate.net

Alkylation: The resulting dithione is then alkylated, typically with methyl iodide, to form a 2,4-bis(methylsulfanyl)-1,5-benzodiazepine intermediate. researchgate.net

Cyclocondensation: This intermediate subsequently reacts with acylhydrazides (such as acetylhydrazide or benzoylhydrazide) in a refluxing solvent like n-butanol to yield the final fused di-triazolo benzodiazepine system. researchgate.net

This methodology demonstrates the utility of the dione in constructing elaborate tricyclic frameworks.

Synthesis of Specific Derivatives

3,3-Dihydroxy-1H-1,5-Benzodiazepine-2,4(3H,5H)-dione and 3-((butylamino)methylene)-1H-1,5-Benzodiazepine-2,4(3H,5H)-dione:

Detailed experimental procedures for the direct synthesis of 3,3-dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione and 3-((butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione are not extensively documented in the surveyed literature. However, the condensation of 7-chloro-1,5-benzodiazepine-2,4-dione with N,N-dimethylformamide-dimethylacetal (DMF-DMA) has been reported, which suggests that the C3-methylene position is reactive towards condensation reactions that could potentially be adapted to form enamines like the butylamino derivative. researchgate.net

7-chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-Benzodiazepine-2,4(3H,5H)-dione:

The specific compound 7-chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is documented in chemical databases, confirming its structure. uni.lu The synthesis of such N-acylated derivatives generally involves the reaction of the parent N-H benzodiazepine with an appropriate acylating agent. A plausible synthetic route would involve the N-acylation of 7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione with phenylacetyl chloride. chemicalbook.com This type of reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. For instance, the synthesis of other acylated nitrogen-containing heterocycles has been achieved by reacting the parent compound with an acyl chloride in a solvent like dichloromethane, often in an ice bath to control the reaction temperature. chemicalbook.com

Reaction Mechanisms and Intermediate Characterization in Synthesis

The synthesis and reactivity of 1H-1,5-benzodiazepine-2,4(3H,5H)-diones involve several interesting mechanistic pathways and intermediates.

Mechanism of Formation: The initial synthesis of the 1,5-benzodiazepine ring often involves the condensation of an o-phenylenediamine with a suitable three-carbon unit. nih.gov When ketones are used, the reaction is believed to proceed through an intramolecular imine-enamine cyclization, which can be promoted by various catalysts. researchgate.net In a specific case where o-phenylenediamine reacted with acetone, the formation of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium cation was observed. mdpi.com This intermediate, which crystallized as a salt with the isophthalate (B1238265) anion present in the reaction mixture, was characterized by NMR, FTIR, HRMS, and X-ray crystallography, providing clear evidence for the structure of the initial cyclized product. mdpi.com

Rearrangement Mechanisms: The 1,5-benzodiazepine-2,4-dione ring system can undergo rearrangement under certain conditions. For instance, during the alkylation of 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione using potassium tert-butoxide in refluxing DMF, a rearrangement to a 5-chloro-1,3-dibenzyl-benzimidazol-2-one derivative was observed instead of the expected C3-alkylation. researchgate.net A proposed mechanism suggests that the initial step is indeed the alkylation at the C3 position. This is followed by a base-induced ring-opening of the diazepine (B8756704) ring, subsequent intramolecular cyclization, and the eventual loss of a ketene (B1206846) derivative to yield the stable benzimidazolone product. researchgate.net The structure of this rearranged product was confirmed by spectral data and single-crystal X-ray diffraction. researchgate.net

Structure Activity Relationships Sar and Pharmacological Implications

General Benzodiazepine (B76468) Receptor Modulation and GABAergic Transmission Enhancement

Derivatives of the 1,5-benzodiazepine class, including the notable compound clobazam, exert their primary pharmacological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus potentiating the inhibitory effects of GABAergic transmission. This mechanism is central to the anxiolytic, anticonvulsant, and sedative properties associated with this class of compounds. Unlike the 1,4-benzodiazepines, some 1,5-benzodiazepine derivatives are considered partial agonists at the GABA-A receptor, which may contribute to a different profile of effects.

Anticonvulsant Activity and Structure-Activity Correlations

The 1,5-benzodiazepine-2,4-dione scaffold has been a fertile ground for the development of anticonvulsant agents, with research focusing on how structural modifications influence efficacy.

Influence of Substituents on Anticonvulsant Potency (e.g., 7-(benzylamino)- derivatives)

Research into the structure-activity relationships of 1,5-benzodiazepine-2,4-dione derivatives has revealed that substitutions at the 7-position of the benzodiazepine ring can significantly impact anticonvulsant activity. A study on a series of novel 7-(benzylamino)-1,5-dimethyl-1H-benzo[b] researchgate.netscielo.brdiazepine-2,4(3H,5H)-dione derivatives demonstrated the importance of this substitution. researchgate.net

The anticonvulsant activities of these compounds were evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. researchgate.net The most promising compound from this series was 7-(4-fluorobenzylamino)-1,5-dimethyl-1H-benzo[b] researchgate.netscielo.brdiazepine-2,4(3H,5H)-dione, which exhibited a median effective dose (ED50) of 36.5 mg/kg in the MES test. researchgate.net This suggests that the presence of a fluorine atom on the benzylamino substituent at the 7-position enhances the anticonvulsant potency. researchgate.net

Anxiolytic Properties and Clinical Relevance

The anxiolytic effects of 1,5-benzodiazepine-2,4-dione derivatives are a direct consequence of their GABAergic activity. By amplifying the brain's primary inhibitory neurotransmitter system, these compounds produce a calming effect, making them clinically relevant for the treatment of anxiety disorders. Clobazam, for instance, has been utilized for its anxiolytic properties. The structural distinction of being a 1,5-benzodiazepine is thought to contribute to a potentially different side-effect profile compared to the more common 1,4-benzodiazepines.

Anticancer and Antitumor Activities of 1,5-Benzodiazepine-2,4-dione Derivatives

Intriguingly, the pharmacological scope of the 1,5-benzodiazepine-2,4-dione scaffold extends beyond the central nervous system, with a growing body of evidence pointing towards its potential as an anticancer agent.

Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, A549, HCT116, HeLa)

A series of novel 1,5-benzodiazepine-2,4-dione derivatives bearing C-6 amide substituents has been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines. nih.gov Many of these derivatives displayed moderate to good cytotoxic activity against human lung carcinoma (A549), human breast epithelial carcinoma (MCF-7), human colon carcinoma (HCT116), and human cervical carcinoma (HeLa). nih.gov

One particular derivative, designated as 6m, demonstrated a level of activity against the MCF-7 cell line that was comparable to the established anticancer drug 5-Fluorouracil (5-Fu), highlighting the potential of this scaffold in the development of new anticancer therapies. nih.gov

Table 1: Cytotoxic Activity of Selected 1,5-Benzodiazepine-2,4-dione Derivatives

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)HeLa (IC50, µM)
Derivative 6m 12.3425.1718.4521.88
5-Fluorouracil 10.9830.2122.1528.76
Data sourced from a study on novel 1,5-benzodiazepine-2,4-dione derivatives. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB, MAPK)

Derivatives of 1,5-benzodiazepine have been shown to influence key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating cellular processes like inflammation and cell growth.

For instance, bisphenol A (BPA) has been observed to activate NF-κB and influence the JNK and ERK MAPK signaling pathways in microglial cells, leading to the production of pro-inflammatory cytokines. nih.gov The NF-κB signaling pathway is a known regulator of gene expression in response to stimuli like stress and cytokines. Similarly, the MAPK pathway is involved in cellular responses to a variety of external signals. The ability of heavy metals to modulate the Nqo1 gene is mediated through the NF-κB and AP-1 signaling pathways. nih.gov

Design of Novel Lead Scaffolds for Anticancer Development

The 1,5-benzodiazepine-2,4-dione core structure has been identified as a promising scaffold for the development of new anticancer agents. nih.govresearchgate.net Its derivatives have demonstrated potential in inhibiting the growth of various cancer cell lines.

A series of novel 1,5-benzodiazepine-2,4-dione derivatives with C-6 amide substituents have been synthesized and shown to possess moderate to good antitumor activities against several human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT116), and cervical (Hela) carcinomas. nih.gov Notably, the activity of one derivative, designated 6m, was comparable to the established anticancer drug 5-Fluorouracil against the MCF-7 cell line, highlighting its potential as a lead compound for further development. nih.gov

The related 1,4-benzodiazepine-2,5-dione (BZD) scaffold has also yielded highly potent anticancer compounds. nih.gov One such derivative, 52b, showed significant effects against lung cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Further investigation revealed that this compound inhibits protein synthesis in cancer cells and significantly prevented tumor growth in a non-small-cell lung cancer xenograft mouse model with no observable toxicity. nih.gov

The following table summarizes the anticancer activity of selected benzodiazepine derivatives.

Table 1: Anticancer Activity of Benzodiazepine Derivatives

Other Reported Biological Activities of 1,5-Benzodiazepine-2,4-dione Derivatives

Beyond their anticancer potential, derivatives of the 1,5-benzodiazepine-2,4-dione scaffold exhibit a wide spectrum of other biological activities.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of 1,5-benzodiazepine derivatives. researchgate.net Certain tricyclic derivatives of 1,5-benzodiazepine have demonstrated anti-inflammatory effects in mice by inhibiting the production of interleukin-6 and prostaglandin (B15479496) E2. nih.gov

In one study, newly synthesized 2,4-disubstituted 1,5-benzodiazepine derivatives were evaluated for their anti-inflammatory activity using carrageenan and formalin-induced rat paw edema models. researchgate.net The results showed that compounds with electron-withdrawing groups such as nitro, chloro, fluoro, and bromo substituents exhibited significant anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium. researchgate.netsemanticscholar.org

Antidepressant Activity

The potential of benzodiazepine analogues as antidepressants has also been explored. researchgate.net In a study using mouse models, synthesized benzodiazepine derivatives were evaluated for their antidepressant effects. nih.gov A chloro-substituted compound and a nitro-substituted compound significantly reduced immobility time in both the forced swim test and tail suspension test, suggesting antidepressant-like activity. nih.gov These effects were associated with an enhanced level of GABA in the brain hippocampus, pointing to a possible involvement of the GABAergic system. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The 1,5-benzodiazepine scaffold has been a source of potent antimicrobial agents. researchgate.netresearchgate.net A series of 36 novel 1,5-benzodiazepine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi. nih.gov

Many of these derivatives showed considerable potency. In particular, compounds 1v and 1w exhibited excellent antifungal activity against C. neoformans, being significantly more potent than the reference drugs. nih.gov Furthermore, another compound displayed antibacterial activity against E. coli and S. aureus that was equipotent to the reference drugs. nih.gov Structure-activity relationship studies indicated that the substituents on the phenyl and thiophene (B33073) rings, as well as a thiazole (B1198619) ring at the C2 position, played a crucial role in their antimicrobial activity. nih.gov

The following table details the antimicrobial activity of specific 1,5-benzodiazepine derivatives.

Table 2: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

Antiviral Activity (e.g., Anti-HIV, Anti-Hepatitis B)

Benzodiazepine derivatives have also been investigated for their antiviral properties, including activity against HIV and Hepatitis B virus. researchgate.netresearchgate.net While direct studies on 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione are limited in this area, related benzimidazole (B57391) derivatives have shown potent antiviral activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov Additionally, various quinoline (B57606) derivatives have been studied as inhibitors of HIV penetration and replication. nih.gov

Analgesic Effects

More specific research into analgesic properties has been conducted on derivatives where additional heterocyclic rings are fused to the 1,5-benzodiazepine core. A study on substituted 4H- researchgate.netnih.govchemisgroup.ustriazolo[4,3-a] researchgate.netnih.govbenzodiazepin-5-amines and 4H-imidazo[1,2-a] researchgate.netnih.govbenzodiazepin-5-amines identified several compounds with notable analgesic activity. nih.gov Structure-activity relationship (SAR) investigations in this series revealed that certain substitutions led to potent effects. nih.gov For instance, the 5-(dibutylamino) derivatives, in particular, proved to be significantly endowed with analgesic, anti-inflammatory, and antipyretic activities. nih.gov

Compound SeriesKey Substitution for Analgesic ActivityObserved EffectsReference
4H- researchgate.netnih.govchemisgroup.ustriazolo[4,3-a] researchgate.netnih.govbenzodiazepin-5-aminesVariesNotable analgesic and anti-inflammatory activity nih.gov
4H-imidazo[1,2-a] researchgate.netnih.govbenzodiazepin-5-amines5-(dibutylamino) groupSignificant analgesic, anti-inflammatory, and antipyretic activity nih.gov

NMDA Receptor Glycine (B1666218) Binding Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial target in the central nervous system, and its glycine binding site offers a point for therapeutic modulation. While extensive research has been conducted on NMDA antagonists, direct evidence linking the this compound scaffold specifically to glycine site antagonism is limited in the available literature.

One review has mentioned that a derivative of 1,5-benzodiazepine-2,4-dione is utilized as a potent NMDA antagonist, although specific structural details were not provided. researchgate.net Other studies have explored the interplay between traditional benzodiazepine receptors and the NMDA system. For example, the noncompetitive NMDA receptor antagonist MK801 has been shown to have interactive effects with diazepam, a 1,4-benzodiazepine (B1214927), on hippocampal neurogenesis. nih.gov This suggests a functional relationship between the two receptor systems, though it does not confirm direct action of benzodiazepines at the NMDA site. nih.gov Research into other heterocyclic systems, such as certain quinoline derivatives, has identified potent antagonists of the NMDA receptor's glycine site, but similar activity has not been conclusively demonstrated for the 1,5-benzodiazepine-2,4-dione core. nih.gov

Rho Kinase (ROCK) Inhibition

Rho kinase (ROCK) is a serine/threonine kinase that has become an attractive target for drug design, particularly for cardiovascular diseases, glaucoma, and cancer. nih.gov However, based on the reviewed literature, there are no specific studies identifying this compound or its direct derivatives as inhibitors of Rho kinase. Research into ROCK inhibitors has primarily focused on other chemical scaffolds, such as Fasudil, Ripasudil, and various thiazole derivatives. nih.gov While the benzodiazepine scaffold is a privileged structure in medicinal chemistry, its potential as a ROCK inhibitor appears to be an unexplored area.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape and flexibility of the this compound molecule are critical determinants of its biological function. The seven-membered diazepine (B8756704) ring is not planar and can adopt several conformations, which influences how the molecule interacts with biological targets.

Seven-membered Ring Conformation (e.g., Twist-boat)

The seven-membered ring of 1,5-benzodiazepine derivatives predominantly adopts non-planar conformations. researchgate.net X-ray crystallography studies have confirmed that a boat-shaped conformation is a common feature for this ring system. For instance, the derivative 3-benzoyl-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione adopts a boat conformation where the benzoyl group at the 3-position occupies an axial position. researchgate.net

The flexibility of the seven-membered ring allows for additional dynamic features, such as ring inversion, which creates distinct conformational diastereoisomers. nih.gov This dynamic behavior is crucial for biological activity, as the potency and selectivity of drugs containing these rings are highly sensitive to conformational constraints. nih.gov The specific conformation determines the spatial arrangement of substituents, which in turn affects receptor binding. Computational docking studies of related 1,4-benzodiazepines into the GABA-A receptor have shown that different conformations can lead to distinct binding modes, highlighting the impact of the seven-membered ring's shape on pharmacological interaction. nih.gov

DerivativeObserved ConformationMethodReference
3-benzoyl-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dioneBoat-shapedX-ray Crystallography researchgate.net
General 1,5-Benzodiazepine RingAdditional dynamics due to ring inversionDynamic NMR, DFT Calculations nih.gov

Tautomerism and Conformational Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a key consideration in drug design as different tautomers can have distinct physicochemical and biological properties. chemrxiv.orgfrontiersin.org For this compound, several tautomeric forms are theoretically possible due to proton migration. researchgate.net However, experimental and analytical studies have shown that the compound exists almost exclusively in the diketo form (designated as tautomer 1a) in both solution and the solid state. researchgate.net This stability is attributed to a significant energy difference between the possible tautomers, making the diketo form the overwhelmingly predominant species under normal conditions. researchgate.net

The fact that one tautomer is strongly favored has significant biological implications. It provides a well-defined and stable structure for receptor interaction, which simplifies structure-activity relationship studies. The predominance of the diketo form ensures that the molecule presents a consistent set of hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) to its biological target. nih.gov This contrasts with other systems where multiple tautomers might exist in equilibrium, potentially leading to interactions with multiple targets or more complex binding kinetics. chemrxiv.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the 1,5-benzodiazepine-2,4-dione system. The B3LYP functional is a commonly used method in these studies. nih.govespublisher.com

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are essential for determining the stable three-dimensional conformation of 1,5-benzodiazepine derivatives. For instance, the geometry of various substituted 1,5-benzodiazepines has been optimized using DFT methods like B3LYP with basis sets such as 6-31G**. espublisher.com These calculations help in understanding the stability of the compounds. espublisher.com

The seven-membered diazepine (B8756704) ring typically adopts a boat-shaped conformation. nih.gov X-ray crystallography studies on derivatives have confirmed this, providing precise data on bond lengths, angles, and torsion angles that validate the computational models. nih.gov The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to its chemical behavior. espublisher.com

HOMO-LUMO Analysis and Electronic Populations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its ability to engage in electronic transitions. nih.govespublisher.com

For a series of 1,5-benzodiazepine-2,4-dione derivatives, the calculated HOMO-LUMO gap was found to correlate with the observed red shifts in their absorption spectra. nih.gov A smaller gap generally indicates a higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov For example, in a study of 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, a related compound, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com Substitutions on the benzodiazepine (B76468) ring can modulate this gap; for instance, derivatives of the thione compound showed gaps ranging from 3.38 to 4.01 eV. espublisher.com This analysis is crucial for designing molecules with specific photophysical properties. nih.gov

DerivativeHOMO-LUMO Gap (eV)
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (Parent)~3.88
Substituted Derivatives3.38 - 4.01

This table presents data for a related thione derivative, illustrating the typical range of HOMO-LUMO gaps in this class of compounds.

Fukui Indices and Local Nucleophilicity

While specific studies on Fukui indices and local nucleophilicity for the parent 1H-1,5-benzodiazepine-2,4(3H,5H)-dione are not detailed in the provided results, the reactivity of this scaffold has been extensively explored through various chemical reactions. The presence of multiple reaction sites, including the nitrogen and oxygen atoms of the lactam functions, the methylene (B1212753) group, and the aromatic ring, allows for a wide range of functionalizations such as alkylation, amination, nitration, and acylation. These experimental observations of reactivity indirectly point to the different nucleophilic and electrophilic centers within the molecule, which could be quantified theoretically using Fukui indices. Such calculations would predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic efforts.

Tautomeric Energies and Ring-Inversion Barriers

The 1,5-benzodiazepine-2,4-dione structure can theoretically exist in several tautomeric forms. researchgate.net However, computational and experimental evidence strongly suggests that the diketo tautomer is the most stable form. researchgate.netresearchgate.net Calculations of tautomeric energies reveal a significant energy difference between the possible forms, explaining why only one tautomer is typically observed. researchgate.net The compound is noted to exist predominantly in the specified tautomeric form in both the solid state and in solution. researchgate.net

The non-planar, seven-membered diazepine ring is not static and can undergo a process of ring inversion, often described as a "methylene flip". researchgate.net Theoretical calculations have been successfully used to determine the energy barriers associated with this ring inversion. These calculated barriers show a good correlation with experimental values obtained from Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, allowing for the development of empirical equations to predict these barriers for new derivatives. researchgate.net

Molecular Dynamics Simulations related to 1,5-Benzodiazepine-2,4-dione

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While specific MD simulation studies focused solely on this compound were not found in the search results, the conformational and dynamic properties of the broader 1,5-benzodiazepine class have been studied theoretically. researchgate.net These studies investigate properties like the methylene flip angle and ring inversion barriers, which are inherently dynamic processes. researchgate.net MD simulations would be a powerful tool to further explore the conformational landscape, solvent effects, and interactions with biological targets for this class of compounds.

Aromaticity Assessment (e.g., NICS values)

The aromaticity of the fused rings in benzodiazepine systems has been a subject of theoretical investigation. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to assess the aromatic character of a ring. Aromatic rings exhibit negative NICS values, while anti-aromatic rings have positive values.

For the related 1,5-benzodiazepinium cations, NICS calculations have indicated that the seven-membered diazepine ring is strongly anti-aromatic, with a calculated NICS(1) value of 41.1 ppm. researchgate.net This theoretical finding is consistent with experimental ¹H NMR data for these cations. researchgate.net For the neutral 1,5-benzodiazepine-2,4-dione, while the fused benzene (B151609) ring retains its aromaticity, the diazepine ring itself is not aromatic.

Ligand-Receptor Binding Models and Interactions

Computational and theoretical studies, particularly molecular docking and dynamics, have become indispensable tools for elucidating the potential mechanisms of action for novel therapeutic agents. While extensive research has been conducted on the classic 1,4-benzodiazepine (B1214927) scaffold and its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, computational studies focusing specifically on the parent compound This compound are less common. Instead, research has concentrated on its various derivatives to explore diverse pharmacological activities beyond the central nervous system, such as antimicrobial and anticancer effects. nih.govnih.govrsc.org These studies use computational models to predict how these molecules bind to specific biological targets, providing insights into their structure-activity relationships (SAR).

The classical binding site for benzodiazepines is located at the interface between the α and γ subunits of the GABA-A receptor. nih.govnih.gov It is generally understood that the binding of these ligands allosterically modulates the receptor, enhancing the effect of the neurotransmitter GABA. nih.govnih.gov However, it is also recognized that different benzodiazepine chemotypes may not share a single, common binding mode. nih.govnih.gov Computational docking of various benzodiazepines, such as diazepam and imidazobenzodiazepine derivatives, into homology models of the GABA-A receptor has revealed distinct orientations and interactions, challenging the hypothesis of a universal binding model for all compounds in this class. nih.govnih.gov

In the quest for novel therapeutic applications, molecular docking studies have been instrumental in identifying potential non-traditional targets for 1,5-benzodiazepine derivatives. One such area of investigation is in the development of new antibacterial agents. For instance, a series of novel pyrimidine-incorporated 1,5-benzodiazepine analogues were evaluated for their antibacterial potential, and molecular docking was used to hypothesize their mechanism of action. ias.ac.in These studies suggested that the compounds may act by inhibiting bacterial Dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. ias.ac.inresearchgate.net The interactions observed in these models provide a rational basis for the observed biological activity. ias.ac.in

The docking analysis of these pyrimidine-1,5-benzodiazepine hybrids with S. aureus DHFR (PDB ID: 4XE6) revealed significant binding interactions that contribute to the stability of the ligand-receptor complex. ias.ac.in

Table 1: Predicted Interactions of a Pyrimidine-1,5-Benzodiazepine Derivative with S. aureus DHFR. ias.ac.in
Amino Acid ResidueInteraction Type
LEU 5Hydrophobic
ASP 27Hydrogen Bond
PHE 92Hydrophobic
SER 49Hydrogen Bond
ILE 50Hydrophobic

Similarly, another study focused on novel N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones demonstrated their potential as antibacterial and antifungal agents. nih.gov Molecular docking was employed to confirm the binding interactions of the most active analogues, providing a molecular-level explanation for their efficacy. These computational models are crucial for guiding the synthesis of more potent and selective derivatives. nih.gov

These computational approaches highlight a shift from the traditional neurological targets of benzodiazepines to a broader spectrum of therapeutic possibilities. The detailed interaction models derived from these studies are vital for the rational design of next-generation drugs based on the versatile 1,5-benzodiazepine-2,4-dione scaffold.


Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,5-benzodiazepine-2,4-diones. It provides insights into the connectivity of atoms and the three-dimensional structure of the molecule in solution.

¹H NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the 1H-1,5-benzodiazepine-2,4(3H,5H)-dione scaffold. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, in derivatives of this compound, the protons on the seven-membered ring and the fused benzene (B151609) ring exhibit characteristic signals. mdpi.com

In a study of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the methylene (B1212753) (CH₂) protons appeared as a singlet at δ = 2.16 ppm. mdpi.comresearchgate.net The aromatic protons typically resonate in the downfield region, between δ = 6.5 and 7.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene ring. ijtsrd.com For example, in one derivative, the aromatic protons appeared as multiplets in the range of 6.89–6.93 ppm and 6.79–6.87 ppm. mdpi.com The N-H protons often appear as broad singlets, and their chemical shift can be influenced by solvent and concentration. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Derivatives of 1,5-Benzodiazepine

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.55-7.65 m
N-H 3.45 br s
CH₂ (ring) 2.95, 3.15 d
CH₃ (substituent) 1.80 s

Data derived from a study on 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine. ijtsrd.com

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of attached atoms. organicchemistrydata.org

The carbonyl carbons of the dione (B5365651) functionality are particularly characteristic, typically appearing in the highly deshielded region of the spectrum, often between 165 and 180 ppm. mdpi.com For instance, in a derivative, the iminium and carbonyl carbons were observed at δ = 171.00 and 166.58 ppm, respectively. mdpi.com The carbon atoms of the fused benzene ring resonate in the aromatic region, generally between 110 and 150 ppm. ijtsrd.com The aliphatic carbons of the seven-membered ring and any substituents appear in the upfield region of the spectrum. mdpi.com For example, the methylene (CH₂) carbon in a derivative was found at δ = 45.24 ppm, while methyl group carbons were observed at δ = 29.95 and 29.32 ppm. mdpi.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for a 1,5-Benzodiazepine Derivative

Carbon Chemical Shift (δ, ppm)
C=O 175.6
Aromatic-C 121.8 - 140.8
C (ring, sp³) 70.5
CH₂ (ring) 42.1
CH₃ (substituent) 8.7, 10.8

Data from a study on 2,4-Diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine. ijtsrd.com

Dynamic NMR for Conformational Studies

The seven-membered diazepine (B8756704) ring of this compound is not planar and can adopt various conformations, such as boat and twist-boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. By analyzing the NMR spectra at different temperatures, researchers can determine the energy barriers for ring inversion and other dynamic processes. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For instance, studies on related 1,5-benzodiazepine derivatives have utilized DNMR to investigate the inversion barriers of the seven-membered ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group. These typically appear in the region of 1650-1750 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibrations of the amide groups give rise to bands in the range of 3200-3400 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzene ring are usually observed between 1450 and 1600 cm⁻¹. Additionally, C-N stretching vibrations can be found in the 1000-1350 cm⁻¹ region. mdpi.com

Table 3: Key IR Absorption Bands for 1,5-Benzodiazepine Derivatives

Functional Group Wavenumber (cm⁻¹)
N-H (stretch) ~3335-3390
C=O (stretch) ~1635-1711
C=C (aromatic stretch) ~1600-1622

Data compiled from various sources. ijtsrd.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which confirms its molecular mass. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. researchgate.net Collision-induced dissociation (CID) of the parent ion leads to the formation of characteristic fragment ions. For 1,5-benzodiazepine derivatives, major fragmentation pathways often involve cleavages within the seven-membered ring, particularly at the N1-C2 and C3-C4 bonds. nih.govresearchgate.net The aromatic portion of the molecule is generally more resistant to fragmentation. researchgate.net Analysis of these fragmentation patterns helps to confirm the core structure and the location of substituents.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the absorption spectra typically show bands corresponding to π-π* transitions within the benzene ring and the carbonyl groups. nih.gov Studies on derivatives have shown that the position of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net For instance, a red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity can indicate that the excited state is more polar than the ground state. researchgate.netscilit.com The observed electronic transitions and their response to the environment provide insights into the electronic structure of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional solid-state structure of this compound and its derivatives. These studies provide precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of this class of compounds.

The crystal structure of the parent compound, this compound, was determined at room temperature. The compound crystallizes in a monoclinic system with the space group P21/m. scispace.com The molecule is not planar; the seven-membered N-heterocycle adopts a conformation where the nitrogen atoms are nearly in the same plane as the fused phenyl ring, while the C(6) and C(5) atoms are situated above this plane. scispace.com The molecules in the crystal lattice are stabilized by intermolecular hydrogen bonds, forming ribbons parallel to the b-axis. scispace.com Specifically, a hydrogen bond is observed between the N(4)–H(4) group and the carbonyl oxygen O(7) of an adjacent molecule. scispace.com Another notable short contact exists between N(1)–H(1) and O(7) of a neighboring molecule. scispace.com

The solid-state structures of several derivatives of this compound have also been elucidated, revealing the influence of substituents on the molecular conformation and packing.

For instance, the single-crystal structure of 1,5-dimethyl-benzodiazepin-2,4-dione shows that it crystallizes in the orthorhombic space group Pnma. jst.go.jp The molecule possesses a mirror symmetry. jst.go.jp

The introduction of bulkier substituents, as seen in 1,3,3,5-tetramethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, leads to a monoclinic crystal system with the space group P21/c. In this derivative, the seven-membered ring adopts a distinct boat-shaped conformation. nih.govnih.gov

Similarly, the crystal structure of 7-chloro-1,5-dipropargyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione reveals a boat-shaped conformation for the seven-membered ring. nih.gov The nitrogen atoms in this structure exhibit a trigonal-planar coordination. Intermolecular interactions are also a key feature, with a C-H···O hydrogen bond between an acetylenic hydrogen and a carbonyl oxygen of an adjacent molecule, resulting in the formation of a linear chain. nih.gov

The detailed crystallographic data for this compound and some of its derivatives are summarized in the tables below.

Crystallographic Data for this compound and its Derivatives

Table 1: Crystallographic Data for this compound scispace.com

ParameterValue
Chemical FormulaC₉H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP21/m
a (Å)8.5421(18)
b (Å)11.671(5)
c (Å)4.037(5)
β (°)97.58(2)
V (ų)399.0(5)
Z2
R-value0.0786

Table 2: Crystallographic Data for Derivatives of this compound

Compound1,5-Dimethyl-benzodiazepin-2,4-dione jst.go.jp1,3,3,5-Tetramethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione nih.govnih.gov7-Chloro-1,5-dipropargyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione nih.gov
Chemical FormulaC₁₁H₁₂N₂O₂C₁₃H₁₆N₂O₂C₁₅H₁₁ClN₂O₂
Crystal SystemOrthorhombicMonoclinic-
Space GroupPnmaP21/c-
a (Å)8.144(2)7.5112(1)-
b (Å)13.315(2)10.1731(2)-
c (Å)8.996(2)15.8697(3)-
β (°)-103.675(1)-
V (ų)975.5(4)1178.26(4)-
Z44-
R-value0.0430.039-

Advanced Research Applications and Future Directions

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione as an Intermediate in Complex Molecule Synthesis

The this compound core is a valuable synthon, or building block, for constructing more complex chemical architectures. nih.gov Its inherent reactivity allows it to serve as a precursor for a variety of fused heterocyclic systems, such as triazolo-, oxadiazolo-, oxazino-, or furano-benzodiazepines. nih.govisca.me The presence of multiple reaction sites—including the nitrogen and oxygen atoms of the lactam functions, the methylene (B1212753) group at the C-3 position, and the aromatic ring—permits a wide range of chemical transformations. researchgate.net

Synthetic strategies often involve the condensation of o-phenylenediamines with various malonic acid derivatives to form the core benzodiazepine-2,4-dione ring. researchgate.net Once formed, this structure can undergo numerous functionalization reactions. These reactions are critical for creating libraries of compounds for further investigation. researchgate.net

Table 1: Synthetic Reactions for Functionalizing the 1,5-Benzodiazepine-2,4-dione Scaffold

Reaction Type Description Resulting Compounds Reference(s)
Alkylation Introduction of alkyl groups, often at the nitrogen positions, using methods like phase transfer catalysis (PTC). N-alkylated benzodiazepine-diones researchgate.net
Acylation Introduction of an acyl group, modifying the electronic and steric properties of the molecule. Acylated benzodiazepine-diones researchgate.net
Thionation Replacement of one or both carbonyl oxygen atoms with sulfur, creating dithiones. 1,5-Benzodiazepine-2,4-dithiones researchgate.netnih.gov
Cycloaddition Formation of a new ring fused to the benzodiazepine (B76468) core, such as via 1,3-dipolar cycloaddition. Fused heterocyclic systems researchgate.net
Condensation Reaction of o-phenylenediamine (B120857) with ketones or β-dicarbonyl compounds, often catalyzed by acids or zeolites. Substituted 1,5-benzodiazepines nih.govnih.gov

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials to create complex benzodiazepine derivatives efficiently. | Diverse 1,5-benzodiazepine libraries | nih.govnih.gov |

These synthetic methodologies underscore the scaffold's importance, enabling chemists to access a vast chemical space for discovering molecules with novel functions. researchgate.net

Development of New Therapeutic Candidates Based on the Benzodiazepine-2,4-dione Scaffold

The inherent biological activity of the 1,5-benzodiazepine structure has prompted extensive research into developing new therapeutic agents. isca.meresearchgate.net Derivatives of the 1,5-benzodiazepine-2,4-dione scaffold have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties. nih.govrsc.orgrsc.org

Researchers have successfully designed and synthesized novel series of these derivatives that exhibit significant biological effects. For example, by creating C-6 amide substituents, scientists developed compounds with moderate to good antitumor activity against several human cancer cell lines. nih.gov Another study focused on creating derivatives to combat Chagas disease by inhibiting the parasite Trypanosoma cruzi. rsc.org Furthermore, the combination of the 1,5-benzodiazepine core with other bioactive structures like thiophene (B33073) or thiazole (B1198619) has led to potent antimicrobial agents. rsc.org

Table 2: Selected Therapeutic Activities of Novel 1,5-Benzodiazepine-2,4-dione Derivatives

Derivative/Compound Therapeutic Area Key Findings Reference(s)
Compound 6m Anticancer Activity against MCF-7 (breast cancer) cell line was comparable to the standard drug 5-Fluorouracil. nih.gov
Compounds 1v and 1w Antifungal Showed excellent activity against Cryptococcus neoformans, being 32–64 and 9–12.8 times more potent than reference drugs, respectively. rsc.org
Compound 1v Antibacterial Displayed antibacterial activity against E. coli and S. aureus equipotent to reference drugs. rsc.org
1,4-Benzodiazepine-2,5-dione 4h Anti-tubercular Exhibited potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.55 µg/mL. rsc.org
1,4-Benzodiazepine-2,5-dione 4f Anti-tubercular Showed significant anti-tubercular activity with a MIC of 2.87 µg/mL. rsc.org
Various derivatives Antiparasitic Identified series with activity against Trypanosoma cruzi, although they were not suitable for further development. rsc.org

| Alkyl derivatives | CNS effects | Exhibited sedative, myorelaxant, and anxiolytic actions at non-toxic therapeutic doses. | nih.gov |

The versatility of this scaffold makes it a promising starting point for the development of lead compounds in various disease areas, extending well beyond its historical use. researchgate.netrsc.org

Novel Applications in Materials Science (e.g., Corrosion Inhibition)

Beyond pharmacology, derivatives of the benzodiazepine scaffold are finding new applications in materials science, most notably as effective corrosion inhibitors for metals. bohrium.com The effectiveness of these organic compounds stems from their molecular structure, which typically includes heteroatoms (like nitrogen and oxygen), and π-electrons from the aromatic ring. researchgate.net These features facilitate the adsorption of the molecules onto a metal surface, forming a protective barrier that shields the metal from corrosive media like hydrochloric acid. bohrium.comrsc.org

Studies have shown that benzodiazepine derivatives can act as good, mixed-type inhibitors for mild steel. bohrium.com The process of inhibition involves the replacement of water molecules at the metal-solution interface with the inhibitor molecules, which then block the active corrosion sites. bohrium.comresearchgate.net The adsorption of these compounds often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. bohrium.comrsc.org

Table 3: Corrosion Inhibition Properties of Benzodiazepine Derivatives

Inhibitor Type Metal Corrosive Medium Key Findings Reference(s)
11-phenyl-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e] nih.govrsc.orgdiazepine (B8756704) (CSBO) Mild Steel 1 M HCl Good, mixed-type inhibitor; Adsorption follows Langmuir isotherm; Forms a protective layer on the steel surface. bohrium.com
11-methyl-11-phenyl-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e] nih.govrsc.orgdiazepine (TVBO) Mild Steel 1 M HCl Good, mixed-type inhibitor; Adsorption follows Langmuir isotherm; Lowers dissolution of iron ions. bohrium.com

| Benzimidazole (B57391) derivatives | Mild Steel / Carbon Steel | 1 M HCl | Inhibition efficiency increases with concentration; Adsorption is physical and blocks active sites. | rsc.orgresearchgate.netrsc.org |

The investigation into these compounds as corrosion inhibitors highlights the expanding utility of the benzodiazepine framework into industrial and engineering applications.

Investigation of Pharmacokinetic and Pharmacodynamic Profiles of Novel Derivatives

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of new compounds is crucial for drug development. For novel 1,5-benzodiazepine-2,4-dione derivatives, pharmacodynamic studies have confirmed that various alkylated versions possess sedative, myorelaxant, and anxiolytic properties. nih.gov Importantly, these effects were observed at therapeutic dosages that were found to be non-toxic. nih.gov Some derivatives, particularly those alkylated with allyl bromide, also demonstrated hypnotic and anticonvulsant activities. nih.gov

Pharmacokinetic properties for the broader class of benzodiazepines are generally characterized by high protein binding in the blood, typically to albumin. researchgate.net While detailed pharmacokinetic data for the newest 1,5-benzodiazepine-2,4-dione derivatives is still emerging, initial studies on related compounds provide a foundation. For example, studies on 1,5-diakyl-1,5-benzodiazepine-2,4-dithiones confirmed a lack of toxicity at therapeutic doses and noted sedative, myorelaxant, and anxiolytic effects, as well as a synergistic hypnotic effect with thiopental. nih.gov These preliminary investigations are essential first steps in evaluating the potential clinical utility of these new chemical entities.

Exploration of New Molecular Targets beyond GABA-A Receptors

While the classical molecular target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system, modern research has revealed that derivatives of the 1,5-benzodiazepine-2,4-dione scaffold can interact with a variety of other biological targets. isca.menih.gov This expansion of known targets opens up new avenues for therapeutic intervention in a range of diseases.

Research has identified derivatives with potent anticancer activity, suggesting they interact with pathways controlling cell proliferation and survival. nih.govresearchgate.net In the field of infectious diseases, derivatives have been developed that are active against the parasite Trypanosoma cruzi and the bacterium Mycobacterium tuberculosis. rsc.orgrsc.org A particularly novel discovery involves a 1,4-benzodiazepine-2,5-dione derivative that functions as a dual antagonist of Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2 (NOD1/NOD2). nih.gov These proteins are intracellular sensors involved in the innate immune system's inflammatory response, and antagonizing them could be a strategy for adjuvant cancer therapy. nih.gov

Table 4: Novel Molecular Targets for Benzodiazepine-dione Derivatives

Derivative Class Molecular Target Therapeutic Area Reference(s)
1,4-Benzodiazepine-2,5-dione (e.g., 26bh) NOD1 and NOD2 (Dual Antagonist) Cancer (Adjuvant Therapy) nih.gov
1,4-Benzodiazepine-2,5-diones (e.g., 4h, 4f) Enoyl Acyl Carrier Protein (InhA) Tuberculosis rsc.org
1,5-Dihydro-2H-benzo[b] nih.govrsc.orgdiazepine-2,4(3H)-diones Undisclosed parasitic target Chagas Disease rsc.org
C-6 Amide substituted 1,5-benzodiazepine-2,4-diones Undisclosed cancer-related targets Cancer nih.gov

| Various 1,4-Benzodiazepine-2,5-diones | Protein Synthesis Machinery | Cancer | nih.gov |

This exploration beyond the GABA-A receptor demonstrates the scaffold's versatility and its potential to yield drugs with entirely new mechanisms of action. rsc.orgnih.gov

Computational Drug Design and Virtual Screening for Enhanced Potency and Selectivity

Modern drug discovery and materials science increasingly rely on computational methods to accelerate the design and optimization of new molecules. For 1,5-benzodiazepine-2,4-dione derivatives, computational drug design and virtual screening are proving to be invaluable tools. These approaches allow scientists to predict how a molecule will behave and interact with its target before it is ever synthesized in a lab.

Techniques such as molecular docking are used to predict the binding orientation and affinity of a compound to its biological target. For example, a docking study was performed on the enoyl acyl carrier protein to better understand how anti-tubercular benzodiazepine derivatives exert their effect. rsc.org In materials science, quantum chemical calculations like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been used to establish a correlation between the molecular structure of benzodiazepine derivatives and their performance as corrosion inhibitors. bohrium.com

Furthermore, these computational approaches are crucial for developing a systematic Structure-Activity Relationship (SAR). nih.gov By analyzing how small changes to the molecule's structure affect its biological activity, researchers can identify the key chemical features necessary for potency and selectivity, guiding the rational design of improved therapeutic candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions. For example, reacting ortho-phenylene diamine with ethyl acetoacetate under reflux conditions yields the core benzodiazepine-dione structure. Subsequent functionalization (e.g., N1-benzoylation or chloroacetylation) can be achieved using benzoyl chloride or chloroacetyl chloride. Microwave-assisted methods are also employed to enhance reaction efficiency, particularly for coupling with heterocyclic amines like 5-substituted-1,3,4-thiadiazoles .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as a skin/eye irritant under CLP regulations) .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Neutralize spills with inert absorbents and dispose of as hazardous waste .

Q. How can ultrasonic velocity measurements contribute to the physicochemical characterization of benzodiazepine derivatives?

  • Methodological Answer : Ultrasonic velocity studies in solvents like DMSO provide insights into molecular interactions, solvation effects, and compressibility. For instance, measurements at varying temperatures (25–45°C) can calculate adiabatic compressibility (β\beta) and intermolecular free length (LfL_f), which correlate with structural parameters such as steric bulk or hydrogen-bonding capacity. These data are critical for predicting solubility and stability in drug formulation .

Q. What crystallographic techniques are used to determine the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P21/nP2_1/n) of a derivative were analyzed using a Bruker X8 APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Data refinement via SHELXL-97 software provides precise bond lengths, angles, and torsion angles, confirming the fused diazepine-dione ring system .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields by enabling rapid, uniform heating. For instance, coupling N1-chloroacetyl derivatives with 5-substituted-1,3,4-thiadiazoles under microwave irradiation (e.g., 300 W, 80°C, 10 min) achieves >85% yield compared to 12-hour conventional heating. Optimization requires tuning power, temperature, and solvent polarity (e.g., DMF vs. acetonitrile) .

Q. What methodologies resolve contradictions in spectroscopic data for benzodiazepine derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is essential:

  • NMR Discrepancies : Use 1H-13C^1\text{H-}^{13}\text{C} HSQC/HMBC to confirm ambiguous proton assignments.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isobaric impurities.
  • XRD Validation : SC-XRD resolves structural ambiguities (e.g., tautomerism in the diazepine ring) .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles for comparison with experimental data .

Q. How is the interaction of this compound with biological receptors evaluated?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies using 3H ^3\text{H}-flunitrazepam on rat brain homogenates quantify affinity for GABAA_A-benzodiazepine receptors. IC50_{50} values are calculated via nonlinear regression .
  • Molecular Dynamics (MD) Simulations : Docking (e.g., AutoDock Vina) into GABAA_A receptor models (PDB: 6HUP) predicts binding modes and key residues (e.g., α1-His101) for mutagenesis validation .

Q. What strategies ensure methodological rigor in studies involving this compound?

  • Methodological Answer :

  • Triangulation : Combine quantitative (HPLC purity analysis) and qualitative (FTIR functional group verification) data .
  • Member Checking : Validate experimental interpretations with peer reviewers or collaborators .
  • Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere via Schlenk lines) to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.